3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Chromenone Core: The chromenone structure is often prepared via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a Lewis acid catalyst.
Coupling of Benzothiazole and Chromenone: The final step involves the coupling of the benzothiazole and chromenone moieties. This can be achieved through a nucleophilic substitution reaction where the benzothiazole derivative reacts with a halogenated chromenone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromenone moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromenone can be reduced to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenated reagents like bromoacetyl bromide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of various functional groups at the diethylamino position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one is studied for its potential as a fluorescent probe. The chromenone moiety can exhibit fluorescence, making it useful for imaging and diagnostic applications.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. The benzothiazole and chromenone structures are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound can be used in the development of new materials with specific optical properties, such as dyes and pigments. Its ability to undergo various chemical modifications makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The chromenone structure can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one: Lacks the diethylamino and ethyl groups, which may affect its biological activity and chemical reactivity.
3-(1,3-Benzothiazol-2-yl)-8-methyl-7-hydroxy-4H-chromen-4-one: Similar structure but with a methyl group instead of the diethylamino group, leading to different chemical properties.
Uniqueness
The presence of the diethylamino group in 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one enhances its solubility and ability to participate in nucleophilic substitution reactions. The combination of benzothiazole and chromenone structures provides a unique scaffold for developing compounds with diverse biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-4-14-11-15-21(27)17(23-24-18-9-7-8-10-19(18)29-23)13-28-22(15)16(20(14)26)12-25(5-2)6-3/h7-11,13,26H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYIRQWHZSCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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